

# Prolactin as a Cancer Biomarker: A Comparative Validation Guide

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | Protactin |           |
| Cat. No.:            | B1679733  | Get Quote |

#### Introduction

Prolactin (PRL), a versatile polypeptide hormone primarily secreted by the anterior pituitary gland, is renowned for its central role in lactation and mammary gland development.[1][2][3][4] However, a growing body of evidence implicates prolactin and its receptor (PRLR) in the pathophysiology of various malignancies. The hormone exerts its effects by binding to the prolactin receptor (PRLR), a member of the class I cytokine receptor superfamily, which subsequently activates several downstream signaling pathways.[1][5] Aberrant activation of these pathways has been linked to increased cell proliferation, migration, apoptosis inhibition, and chemoresistance in numerous cancers, including those of the breast, prostate, and ovaries.[1][2][5] This guide provides a comparative analysis of prolactin's validation as a biomarker in these cancers, presenting quantitative data, detailed experimental protocols, and visual summaries of its biological and experimental context.

## **Prolactin Signaling Pathways in Cancer**

Upon binding to its receptor, PRLR, prolactin triggers a cascade of intracellular signaling events. The canonical pathway involves the recruitment and activation of Janus Kinase 2 (JAK2). Activated JAK2 then phosphorylates tyrosine residues on the PRLR, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins, primarily STAT3 and STAT5.[1][6] Phosphorylated STATs dimerize, translocate to the nucleus, and regulate the transcription of genes involved in cell proliferation, differentiation, and survival.[6] Beyond the canonical JAK/STAT pathway, prolactin signaling can also activate the PI3K/AKT and MAPK (ERK1/2) pathways, further promoting tumor progression and survival.[1][4][5]





Click to download full resolution via product page

Caption: Prolactin Receptor (PRLR) Signaling Pathways.



Check Availability & Pricing

## Validation of Prolactin as a Cancer Biomarker

The utility of a biomarker is determined by its ability to accurately detect disease, predict prognosis, or guide therapy. Prolactin has been investigated in these roles across several cancers, with varying degrees of success.

#### **Breast Cancer**

Prolactin's role in breast cancer is the most extensively studied. Large prospective studies and meta-analyses have shown a positive association between higher circulating prolactin levels and an increased risk of developing breast cancer, particularly in postmenopausal women and for estrogen receptor-positive (ER+) tumors.[7][8][9][10][11]



| Biomarker<br>Comparison:<br>Prolactin in Breast<br>Cancer Risk | Relative Risk (RR) /<br>Odds Ratio (OR)<br>[95% CI] | Patient Subgroup                                                                  | Key Findings                                                                                                                                   |
|----------------------------------------------------------------|-----------------------------------------------------|-----------------------------------------------------------------------------------|------------------------------------------------------------------------------------------------------------------------------------------------|
| Prolactin (Highest vs.<br>Lowest Quartile)                     | RR: 1.26 [1.15-1.37]                                | Overall                                                                           | Meta-analysis shows a significant positive association between high PRL levels and breast cancer occurrence.[8]                                |
| RR: 1.29 [1.16-1.43]                                           | Post-menopausal                                     | The association is strong in post-menopausal women.                               |                                                                                                                                                |
| RR: 1.49 [1.23-1.75]                                           | ER+/PR+ Tumors                                      | The risk is most pronounced for hormone receptorpositive tumors.[8][9]            |                                                                                                                                                |
| RR: 1.42 [1.24-1.60]                                           | Invasive Cancer                                     | Higher PRL is<br>associated with<br>invasive, rather than<br>in-situ, disease.[8] |                                                                                                                                                |
| Prolactin (>11 ng/mL<br>vs. ≤11 ng/mL)                         | OR: 2.30 [1.02-5.22]                                | Premenopausal<br>(pSTAT5-N positive<br>tumors)                                    | In premenopausal women, the risk is linked to tumors expressing activated STAT5.[12]                                                           |
| Prolactin as a<br>Prognostic Marker                            | OR: 3.03                                            | Locally Advanced vs.<br>Early Stage                                               | Higher prolactin levels are three times more likely to be found in patients with locally advanced disease compared to early-stage disease.[13] |



While some studies suggest high prolactin levels may indicate a poor prognosis in advanced cases, others have found conflicting results, with some suggesting that prolactin receptor expression is a favorable prognostic marker.[3][7] In triple-negative breast cancer (TNBC), one study found that the presence of the prolactin receptor was associated with prolonged survival. [14] This highlights the complexity of prolactin's role, which may be context-dependent.

#### **Ovarian Cancer**

The standard biomarker for ovarian cancer, CA-125, lacks the required sensitivity and specificity for early detection.[15][16] Prolactin has emerged as a candidate for use in a multi-biomarker panel to improve diagnostic accuracy.[17][18] Studies have observed elevated serum prolactin levels in ovarian cancer patients compared to healthy controls.[15][16] High expression of the prolactin receptor (PRLR) in ovarian cancer tissue has been linked to shorter survival times.[15]

| Biomarker<br>Compariso<br>n: Ovarian<br>Cancer<br>Diagnostics | Sensitivity            | Specificity | Positive<br>Predictive<br>Value (PPV) | Negative<br>Predictive<br>Value (NPV) | Area Under<br>Curve<br>(AUC) |
|---------------------------------------------------------------|------------------------|-------------|---------------------------------------|---------------------------------------|------------------------------|
| CA-125<br>(alone)                                             | <60% (early stage)[15] | Low[16]     | 20% (with ultrasound) [15]            | -                                     | 0.9310[18]                   |
| Prolactin<br>(alone)                                          | 65%[16]                | 64%[16]     | 62%[16]                               | 61%[16]                               | 0.7247[18]                   |
| Biomarker Panel (including Prolactin)                         | 95.3%[17]              | 99.4%[17]   | -                                     | -                                     | -                            |

A study combining six biomarkers, including prolactin and CA-125, demonstrated significantly improved sensitivity (95.3% vs. 75%) and specificity (99.4% vs. 95%) compared to CA-125 alone for differentiating ovarian cancer patients from disease-free individuals.[17] Another study



identified a four-biomarker combination including prolactin as optimal for detecting ovarian cancer.[19]

#### **Prostate Cancer**

The role of prolactin in prostate cancer is less clear. While prolactin receptors are present in the prostate and the hormone can stimulate prostate growth in experimental models, clinical studies linking circulating prolactin levels to prostate cancer risk have yielded inconsistent results.[20][21] Some studies have found no significant association between serum prolactin and Prostate-Specific Antigen (PSA) levels or overall prostate cancer risk.[20][21][22] However, other research suggests that in advanced-stage disease, prolactin levels are significantly correlated with pathological variables, and that prolactin is independently predicted by follicle-stimulating hormone (FSH) and luteinizing hormone (LH).[23][24] This suggests a potential role in disease progression rather than initiation.

| Biomarker Comparison:<br>Prolactin in Prostate<br>Cancer | Finding                                                                                                                                                                 | Conclusion                                                                                                                            |
|----------------------------------------------------------|-------------------------------------------------------------------------------------------------------------------------------------------------------------------------|---------------------------------------------------------------------------------------------------------------------------------------|
| Prolactin vs. PSA (Localized Cancer)                     | No significant influence of prolactin on PSA values.[21] [22] An inverse association was noted in one univariate analysis but disappeared in multivariate analysis.[22] | Serum prolactin does not appear to be a reliable biomarker for predicting PSA levels or diagnosing localized prostate cancer.[21][22] |
| Prolactin and Cancer Risk                                | No association found between elevated circulating prolactin and an increase in prostate cancer risk (Odds Ratios for increasing quartiles were not significant).[20]    | High circulating prolactin is not associated with the development of prostate cancer.[20]                                             |
| Prolactin in Advanced Disease                            | In high-stage disease (pT3b/4), prolactin was independently predicted by LH, FSH, testosterone, PSA, and Gleason score.[24]                                             | Prolactin may be involved in<br>the pathophysiology of<br>advanced-stage prostate<br>cancer.[24]                                      |



## **Experimental Protocols and Workflows**

Validating a biomarker requires robust and reproducible experimental methods. The most common techniques for measuring prolactin and its receptor are ELISA, Immunohistochemistry (IHC), and Western Blotting.





Click to download full resolution via product page

**Caption:** General Workflow for Biomarker Validation.



## Enzyme-Linked Immunosorbent Assay (ELISA) for Serum Prolactin

This protocol describes a sandwich ELISA for the quantitative measurement of prolactin in serum.[25][26][27]

- Preparation: Allow all reagents and samples to reach room temperature. Prepare 1x Wash
   Buffer by diluting the 20x concentrate with deionized water.[26]
- Sample Addition: Pipette 25 μL of standards, controls, and patient serum samples into the appropriate microtiter wells coated with a monoclonal anti-prolactin antibody.[25][26]
- Conjugate Addition: Add 100 μL of the enzyme conjugate (anti-prolactin antibody-HRP) to each well.[25][26]
- Incubation: Cover the plate and incubate for 60 minutes at room temperature (18-26°C).[25] [26]
- Washing: Aspirate the liquid from all wells. Wash each well three times with 300 μL of 1x
   Wash Buffer. After the final wash, invert the plate and blot it on absorbent paper to remove residual buffer.[25]
- Substrate Reaction: Add 100 μL of TMB Substrate solution to each well.
- Incubation: Incubate the plate for 15 minutes at room temperature in the dark.[25]
- Stopping Reaction: Add 50 μL of Stop Solution to each well. Gently tap the plate to ensure thorough mixing.[25]
- Reading: Read the absorbance of each well at 450 nm using an ELISA plate reader within 15 minutes of adding the Stop Solution.[25]
- Calculation: Construct a standard curve by plotting the absorbance values of the standards against their known concentrations. Determine the prolactin concentration in patient samples by interpolating from this curve.[25]





# Immunohistochemistry (IHC) for Prolactin/PRLR in Tissue

This protocol is for the detection of prolactin or its receptor in formalin-fixed, paraffin-embedded (FFPE) tissue sections.

- Deparaffinization and Rehydration: Immerse slides in xylene (2-3 changes, 5 min each).
   Rehydrate through graded alcohols: 100% (2 changes, 5 min each), 95%, 80%, and 70% (5 min each).
   Rinse with running tap water.[28]
- Antigen Retrieval: Perform heat-induced epitope retrieval (HIER). Immerse slides in a staining container with 10 mM citrate buffer (pH 6.0) and incubate at 95-100°C for 10-20 minutes. Allow slides to cool for 20 minutes at room temperature. [28][29]
- Peroxidase Block: Incubate sections in 3% hydrogen peroxide for 10-15 minutes to block endogenous peroxidase activity. Rinse with PBS.
- Blocking: Apply a blocking serum (e.g., normal goat serum) for 30-60 minutes to prevent non-specific antibody binding.
- Primary Antibody Incubation: Drain blocking serum and apply the primary antibody against prolactin or PRLR, diluted to its optimal concentration (e.g., 1:50-1:200).[29] Incubate in a humidified chamber overnight at 4°C or for 1-2 hours at room temperature.
- Washing: Rinse slides with PBS (3 changes, 5 min each).
- Secondary Antibody: Apply a biotinylated or HRP-polymer-linked secondary antibody and incubate for 30-60 minutes at room temperature.[29]
- Washing: Rinse slides with PBS (3 changes, 5 min each).
- Detection: If using a biotinylated secondary, apply Streptavidin-HRP (Sav-HRP) conjugates and incubate for 30 minutes.[28] Apply the chromogen substrate (e.g., DAB) and monitor for color development (typically 1-5 minutes).[28]
- Counterstaining: Immerse slides in Hematoxylin for 1-2 minutes to stain cell nuclei.[28]
   "Blue" the sections in running tap water.



- Dehydration and Mounting: Dehydrate the sections through graded alcohols and clear in xylene. Coverslip using a permanent mounting medium.[28]
- Analysis: Examine slides under a microscope. Positive staining will appear as a brown precipitate at the site of the antigen.

### **Western Blot for Prolactin Receptor (PRLR)**

This protocol outlines the detection of PRLR protein in cell or tissue lysates.

- Sample Preparation: Lyse cells or tissues in RIPA buffer containing protease inhibitors.
   Determine protein concentration using a BCA or Bradford assay.
- SDS-PAGE: Mix 20-30 μg of protein lysate with 1x Laemmli sample buffer and heat at 95-100°C for 5 minutes. Load samples onto an SDS-polyacrylamide gel and run electrophoresis to separate proteins by size.[30]
- Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane via electroblotting.[30]
- Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 [TBST]).[30]
- Primary Antibody Incubation: Incubate the membrane with the primary antibody against PRLR, diluted in blocking buffer, overnight at 4°C with gentle agitation.[30]
- Washing: Wash the membrane three times for 5-10 minutes each with TBST.[30]
- Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody (e.g., anti-rabbit or anti-mouse IgG) diluted in blocking buffer for 1 hour at room temperature.[30]
- Washing: Wash the membrane three times for 5-10 minutes each with TBST.
- Detection: Apply an enhanced chemiluminescence (ECL) substrate to the membrane. Detect
  the signal using X-ray film or a digital imaging system. The presence of a band at the
  expected molecular weight (approx. 80-98 kDa for the long form) indicates the presence of
  PRLR.[31][32]





Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Prolactin receptor signaling: A novel target for cancer treatment Exploring anti-PRLR signaling strategies PMC [pmc.ncbi.nlm.nih.gov]
- 2. Prolactin receptor signaling: A novel target for cancer treatment Exploring anti-PRLR signaling strategies PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. BREAST CANCER AND PROLACTIN: A LIFETIME RELATIONSHIP PMC [pmc.ncbi.nlm.nih.gov]
- 4. scrippslabs.com [scrippslabs.com]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Prolactin receptor gene transcriptional control, regulatory modalities relevant to breast cancer resistance and invasiveness [frontiersin.org]
- 7. Prolactin: The Third Hormone in Breast Cancer PMC [pmc.ncbi.nlm.nih.gov]

#### Validation & Comparative





- 8. Impact of the prolactin levels in breast cancer: a systematic review and meta-analysis PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scienceopen.com [scienceopen.com]
- 10. researchgate.net [researchgate.net]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Prolactin levels and breast cancer risk by tumor expression of prolactin-related markers.
   [vivo.weill.cornell.edu]
- 13. ijhsr.org [ijhsr.org]
- 14. Prognostic value of prolactin in triple negative breast cancer ecancer [ecancer.org]
- 15. Connections between prolactin and ovarian cancer PMC [pmc.ncbi.nlm.nih.gov]
- 16. ibbj.org [ibbj.org]
- 17. Diagnostic markers for the detection of ovarian cancer in BRCA1 mutation carriers -PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Best serum biomarker combination for ovarian cancer classification PMC [pmc.ncbi.nlm.nih.gov]
- 20. Plasma prolactin and prostate cancer risk: A prospective study PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. jscimedcentral.com [jscimedcentral.com]
- 22. Results of a study to correlate serum prostate specific antigen and reproductive hormone levels in patients with localized prostate cancer PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Investigative Clinical Study on Prostate Cancer Part VII: Prolactin and the Pituitary— Testis—Prostate Axis at the Time of Initial Diagnosis and Subsequent Cluster Selection of the Patient Population | Anticancer Research [ar.iiarjournals.org]
- 24. Investigative clinical study on prostate cancer part VIII: prolactin hormone and the
  pituitary-testicular-prostate axis at the time of initial diagnosis and subsequent cluster
  selection of the patient population after radical prostatectomy PubMed
  [pubmed.ncbi.nlm.nih.gov]
- 25. weldonbiotech.com [weldonbiotech.com]
- 26. sigmaaldrich.com [sigmaaldrich.com]
- 27. ibl-international.com [ibl-international.com]
- 28. Immunohistochemistry(IHC) Protocol [immunohistochemistry.us]



- 29. genomeme.ca [genomeme.ca]
- 30. CST | Cell Signaling Technology [cellsignal.com]
- 31. researchgate.net [researchgate.net]
- 32. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Prolactin as a Cancer Biomarker: A Comparative Validation Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1679733#validation-of-prolactin-as-a-biomarker-in-cancer]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com